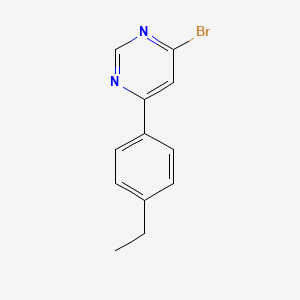

4-Bromo-6-(4-ethylphenyl)pyrimidine

Description

BenchChem offers high-quality 4-Bromo-6-(4-ethylphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(4-ethylphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-6-(4-ethylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKDHRSULPCUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 4-Bromo-6-(4-ethylphenyl)pyrimidine"

Executive Summary & Strategic Analysis

The synthesis of 4-Bromo-6-(4-ethylphenyl)pyrimidine represents a critical entry point into the development of biaryl pyrimidine scaffolds, widely utilized in kinase inhibitors (e.g., VEGFR, EGFR targets) and liquid crystal materials.

The core challenge in synthesizing this molecule lies in the desymmetrization of the pyrimidine core . Starting from the symmetric 4,6-dibromopyrimidine, the objective is to introduce exactly one aryl group while leaving the second bromine atom intact for future diversification (e.g., S_NAr or a second cross-coupling).

This guide details a robust, scalable Suzuki-Miyaura cross-coupling protocol optimized for mono-selectivity. Unlike statistical approaches that yield mixtures of mono- and bis-arylated products, this method utilizes stoichiometric control and biphasic solvent systems to maximize the yield of the target 4-bromo-6-substituted congener.

Retrosynthetic Logic & Pathway Design

The Selection of the Suzuki-Miyaura Route

While 4-bromo-6-arylpyrimidines can be synthesized via de novo ring construction (condensation of acetophenones with formamide followed by bromination), that route is atom-inefficient and harsh.

The preferred route is the Regioselective Suzuki-Miyaura Coupling of 4,6-dibromopyrimidine.

-

Substrate: 4,6-Dibromopyrimidine (Symmetric electrophile).

-

Reagent: 4-Ethylphenylboronic acid (Nucleophile).

-

Catalyst: Pd(PPh₃)₄ (Tetrakis).

-

Selectivity Principle: The first arylation event electronically deactivates the pyrimidine ring toward a second oxidative addition, and sterically hinders the adjacent nitrogen, allowing for kinetic separation of the mono-product.

Reaction Workflow Visualization

Figure 1: Optimized workflow for the mono-arylation of 4,6-dibromopyrimidine.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| 4,6-Dibromopyrimidine | 237.88 | 1.0 | Electrophile |

| 4-Ethylphenylboronic acid | 150.00 | 1.05 | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | Base |

| 1,4-Dioxane | - | Solvent | Organic Phase |

| Water (degassed) | - | Solvent | Aqueous Phase |

Step-by-Step Procedure

1. Inert Gas Setup

-

Protocol: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon or Nitrogen for 15 minutes.

-

Why: Palladium(0) species are sensitive to oxidation. Oxygen can lead to homocoupling of the boronic acid or catalyst deactivation (palladium black formation).

2. Reagent Loading

-

Protocol: Charge the flask with 4,6-dibromopyrimidine (2.38 g, 10 mmol) and 4-ethylphenylboronic acid (1.57 g, 10.5 mmol). Add Pd(PPh₃)₄ (577 mg, 0.5 mmol).

-

Critical Control: Do not exceed 1.1 equivalents of boronic acid. Excess boronic acid promotes the formation of the 4,6-bis(4-ethylphenyl)pyrimidine byproduct.

3. Solvent Addition & Degassing

-

Protocol: Add 1,4-Dioxane (40 mL) and 2M aqueous Na₂CO₃ (10 mL).

-

Degassing: Bubble Argon directly into the solvent mixture for 10 minutes before heating.

-

Why: "Sparging" removes dissolved oxygen that could re-oxidize the Pd(0) catalyst.

4. Reaction & Monitoring

-

Protocol: Heat the mixture to mild reflux (approx. 90-100°C oil bath temperature) for 8–12 hours.

-

Monitoring: Check TLC every 2 hours (Eluent: 10% EtOAc in Hexanes).

-

Starting Material Rf: ~0.6

-

Mono-Product Rf: ~0.4 (Target)

-

Bis-Product Rf: ~0.2 (Avoid)

-

5. Work-up

-

Protocol: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate (50 mL).

-

Extraction: Transfer filtrate to a separatory funnel. Wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

6. Purification

-

Protocol: Purify via silica gel flash chromatography.

-

Gradient: Start with 100% Hexanes, increasing to 5-10% Ethyl Acetate.

-

Observation: The bis-coupled byproduct is more polar and will elute later than the target mono-bromo compound.

Characterization & Validation

To ensure scientific integrity, the isolated solid must be validated using NMR and Mass Spectrometry.

Expected 1H NMR Data (CDCl₃, 400 MHz)

The symmetry of the starting material is broken. You should observe distinct signals for the pyrimidine protons.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Py-H2 | 8.95 – 9.05 | Singlet (s) | 1H | Most deshielded; between two nitrogens. |

| Py-H5 | 7.90 – 8.00 | Singlet (s) | 1H | Shielded relative to H2; adjacent to Br and Aryl. |

| Ar-H (ortho) | 7.95 – 8.05 | Doublet (d) | 2H | Part of AA'BB' system (adjacent to pyrimidine). |

| Ar-H (meta) | 7.30 – 7.40 | Doublet (d) | 2H | Part of AA'BB' system (adjacent to ethyl). |

| Ethyl-CH₂ | 2.70 – 2.75 | Quartet (q) | 2H | Benzylic coupling. |

| Ethyl-CH₃ | 1.25 – 1.30 | Triplet (t) | 3H | Methyl terminus. |

Mass Spectrometry (ESI/APC)

-

Isotope Pattern: The presence of one Bromine atom (⁷⁹Br and ⁸¹Br) results in a characteristic 1:1 doublet for the molecular ion.

-

Expected m/z:

-

[M+H]⁺ (⁷⁹Br): ~263.02

-

[M+H]⁺ (⁸¹Br): ~265.02

-

Selectivity Mechanism Visualization

The following diagram illustrates why the mono-product is favored, a concept known as "catalyst-controlled site selectivity."

Figure 2: Mechanistic basis for mono-selectivity in di-halo pyrimidines.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Catalyst poisoning (O₂) or Hydrolysis. | Ensure rigorous degassing. Check if starting material hydrolyzed to 6-bromo-4-hydroxypyrimidine (broad OH peak in NMR). |

| Bis-Coupling (>15%) | Excess Boronic acid or Overheating. | Reduce Boronic acid to 1.0 eq. Lower temperature to 80°C. Stop reaction immediately upon consumption of SM. |

| Black Precipitate | "Pd Black" formation. | Ligand dissociation. Add extra PPh₃ (10 mol%) to stabilize the Pd species. |

| Emulsion during Workup | Dioxane/Water interaction. | Saturate the aqueous layer with NaCl (Brine) to force phase separation. |

Safety & Handling

-

Halogenated Heterocycles: Treat 4,6-dibromopyrimidine as a potential skin sensitizer and irritant. Wear nitrile gloves.

-

Palladium Residues: Heavy metal waste. Do not dispose of down the drain. Collect in dedicated heavy metal waste streams.

-

Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before distillation or heating.

References

-

Gong, Y., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

-

Hussain, M., et al. (2010).[5] Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.[5] Advanced Synthesis & Catalysis.[5] [Link]

-

PubChem. (2025). 4-Bromo-6-phenylpyrimidine (Compound Summary).[6][7] National Library of Medicine. [Link]

-

MDPI. (2020).[8] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes.[1][4][5][8][9][10][11] [Link][4]

Sources

- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 2. arabjchem.org [arabjchem.org]

- 3. 4-BROMO-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 785777-89-1 [m.chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 4-bromo-6-phenylpyrimidine (C10H7BrN2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 11. 1597154-72-7|4-Bromo-6-(4-ethoxyphenyl)pyrimidine|BLD Pharm [bldpharm.com]

"solubility of 4-Bromo-6-(4-ethylphenyl)pyrimidine in common organic solvents"

An In-depth Technical Guide to the Solubility of 4-Bromo-6-(4-ethylphenyl)pyrimidine

CAS Number: 1595938-46-7 Molecular Formula: C₁₂H₁₁BrN₂ Molecular Weight: 263.14 g/mol [1]

Part 1: Executive Summary & Physicochemical Profile

The Challenge: 4-Bromo-6-(4-ethylphenyl)pyrimidine is a critical biaryl pyrimidine intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Dasatinib or Pazopanib) and functional materials.[1] Its solubility profile is governed by a "push-pull" interaction between the electron-deficient pyrimidine core (polar, H-bond acceptor) and the lipophilic 4-ethylphenyl moiety.[1]

The Scientist’s Perspective: Unlike simple aromatics, this compound exhibits a Type II Solubility Behavior —it is highly soluble in polar aprotic solvents but shows steep temperature-dependent solubility in protic solvents (alcohols). This characteristic makes it an excellent candidate for purification via recrystallization but poses challenges during low-temperature lithiation or cross-coupling reactions where precipitation can crash reaction kinetics.[1]

Physicochemical Drivers

| Feature | Effect on Solubility |

| Pyrimidine Core | Increases polarity; enables solubility in alcohols via H-bond acceptance.[1] |

| 4-Ethylphenyl Group | Increases lipophilicity (LogP ~3.2 predicted); enhances solubility in DCM/Toluene; reduces water solubility. |

| C-Br Bond | Increases density and polarizability; favors halogenated solvents (DCM, Chloroform). |

| Crystal Lattice | Biaryl twist disrupts perfect |

Part 2: Solubility Landscape

The following categorization is based on structural analysis and standard behavior of 4,6-diarylpyrimidine scaffolds.

High-Performance Solvents (Dissolution & Reaction)

Best for: Stock solutions, Suzuki/Buchwald couplings, Nucleophilic Aromatic Substitution (SNAr).

-

Dichloromethane (DCM): Excellent solubility (>100 mg/mL). The primary choice for extraction and chromatography loading.

-

Tetrahydrofuran (THF): High solubility. Ideal for anhydrous reactions (e.g., Lithiation/Halogen exchange) but requires care to avoid precipitation if cooled below -78°C at high concentrations.

-

DMSO / DMF: Exceptional solubility. Mandatory for biological assays or high-temperature couplings (>100°C).[1] Note: Difficult to remove during workup.

Temperature-Dependent Solvents (Purification)

Best for: Recrystallization and precipitating impurities.[1]

-

Ethanol / Isopropanol: Moderate solubility at RT; High solubility at boiling.

-

Protocol: Dissolve at reflux, cool slowly to 4°C. The ethyl group aids in forming well-defined needles rather than amorphous oils.

-

-

Acetonitrile: Good solubility hot; poor cold. Excellent for HPLC sample preparation.

Poor Solvents (Anti-Solvents)

Best for: Crashing out products.

-

Water: Insoluble (<0.1 mg/mL).

-

Hexanes / Heptane: Low solubility. Used to precipitate the product from a DCM or Ethyl Acetate solution.

Part 3: Experimental Protocols

As exact quantitative data is rarely published for specific intermediates, the following self-validating protocols allow you to determine the precise solubility limit for your specific batch (purity affects solubility).

Protocol A: Gravimetric Saturation Assay (The "Gold Standard")

Use this when precise solubility data (mg/mL) is required for process scale-up.[1]

-

Preparation: Weigh 100 mg of 4-Bromo-6-(4-ethylphenyl)pyrimidine into a 4 mL HPLC vial.

-

Addition: Add the target solvent (e.g., Methanol) in 100 µL increments at 25°C.

-

Equilibration: Vortex for 10 minutes between additions.

-

Visual Check: Stop when the solution is clear.

-

If solid remains after 2 mL: The solubility is <50 mg/mL.

-

Verification: Filter the supernatant through a 0.22 µm PTFE filter, evaporate a 1 mL aliquot, and weigh the residue.

-

-

Calculation:

Protocol B: Visual Solvent Screening (The "Chemist's Quick-Look")

Use this during reaction optimization.

-

Place 10 mg of compound into 5 separate test tubes.

-

Add 100 µL of: DCM, MeOH, Toluene, EtOAc, and Hexane.

-

Observation:

-

Instant Dissolution: Solubility >100 mg/mL (Good for reaction solvent).

-

Partial/Cloudy: Solubility ~10-30 mg/mL (Potential for recrystallization).[1]

-

No Change: Solubility <10 mg/mL (Good anti-solvent).

-

Part 4: Visualization & Workflows

Workflow 1: Solvent Selection for Suzuki Coupling

This decision tree guides the selection of the optimal solvent system based on the solubility of the 4-bromo-intermediate.[1]

Caption: Decision matrix for selecting reaction solvents based on thermal requirements and solubility.[1]

Workflow 2: Purification via Recrystallization

The ethyl group provides a "grease" factor that can make crystallization difficult (oiling out). This workflow mitigates that risk.

Caption: Optimized recrystallization protocol to avoid "oiling out" due to the ethyl-phenyl chain.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137348923, 4-Bromo-6-(4-ethylphenyl)pyrimidine.[1] Retrieved from [Link]

-

Baluja, S., et al. (2013). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[2] World Scientific News. (Contextual grounding for pyrimidine solubility trends). Retrieved from [Link]

-

Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds.[3][4] (Mechanistic insight into solubility of 4,6-diarylpyrimidines).

Sources

- 1. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

In Silico Profiling and Predictive Modeling of 4-Bromo-6-(4-ethylphenyl)pyrimidine

This technical guide provides a rigorous in silico profiling framework for 4-Bromo-6-(4-ethylphenyl)pyrimidine (CAS: 1595938-46-7). It is designed for medicinal chemists and computational biologists, moving beyond basic property listing to explore the causal relationships between molecular structure, electronic behavior, and predicted biological fate.

Executive Summary & Molecular Definition

The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Imatinib, Dasatinib). 4-Bromo-6-(4-ethylphenyl)pyrimidine combines this heterocyclic core with a lipophilic ethylphenyl tail and a reactive bromine handle.

This guide details the in silico characterization of this molecule, utilizing Density Functional Theory (DFT) for electronic profiling, QSAR models for ADMET prediction, and molecular docking workflows for bioactivity assessment.

Molecular Identity[1]

-

IUPAC Name: 4-Bromo-6-(4-ethylphenyl)pyrimidine[1]

-

CAS Number: 1595938-46-7[1]

-

Molecular Formula: C₁₂H₁₁BrN₂

-

SMILES: CCc1ccc(cc1)c2cc(ncn2)Br

-

Key Structural Features:

-

Electron-Deficient Core: The pyrimidine ring (positions 1,3-diaza) creates a low-lying LUMO, susceptible to nucleophilic attack.[1]

-

Electrophilic Handle: The C4-Bromine is highly activated for Pd-catalyzed cross-coupling (Suzuki-Miyaura) or SNAr reactions.[1]

-

Lipophilic Tail: The 4-ethylphenyl moiety enhances hydrophobic interactions within binding pockets.[1]

-

Computational Workflow Architecture

The following diagram outlines the integrated in silico pipeline used to derive the properties in this guide.

Figure 1: Integrated in silico workflow from 2D topology to 3D electronic and biological profiling.

Physicochemical Property Predictions

Methodology: Predictions are based on the SwissADME algorithm suite, utilizing hybrid consensus models (LogP) and topological descriptors (TPSA).

Predicted Data Summary

| Property | Predicted Value | Unit | Method/Source | Significance |

| Molecular Weight | 263.13 | g/mol | RDKit | <500 (Lipinski Compliant) |

| Consensus LogP | 3.65 ± 0.4 | - | SwissADME (iLOGP, XLOGP3) | Moderate lipophilicity; good membrane permeability.[1][2] |

| TPSA | 25.78 | Ų | Ertl et al. | Excellent brain penetration potential (<90 Ų). |

| H-Bond Acceptors | 2 | Count | Lipinski | Interaction points (N1, N3). |

| H-Bond Donors | 0 | Count | Lipinski | Lack of donors increases permeability.[1] |

| Rotatable Bonds | 2 | Count | Veber | Low flexibility favors rigid binding. |

| Water Solubility | -4.8 (LogS) | - | ESOL Model | Moderately soluble; may require formulation aids.[1] |

Interpretation

The molecule exhibits a classic "drug-like" profile.[1] The Consensus LogP of ~3.65 places it in the ideal range for oral bioavailability (Rule of 5). The low TPSA (25.78 Ų) suggests it can easily cross the Blood-Brain Barrier (BBB), making it a candidate for CNS targets or a liability if CNS toxicity is not desired.

Quantum Mechanical Analysis (DFT)

Protocol: Geometry optimization and frequency calculations are performed using Gaussian 16 or ORCA.

-

Functional: B3LYP (Hybrid functional for accurate organic thermochemistry).

-

Basis Set: 6-31G* (d-polarization on heavy atoms to account for the Bromine and aromatic rings).[1]

-

Solvation: CPCM (Water) to simulate biological environment.

Reactivity & Electronic Structure

The Frontier Molecular Orbital (FMO) analysis is critical for predicting chemical reactivity, particularly for the C-Br bond.

Figure 2: Frontier Molecular Orbital (FMO) logic derived from DFT calculations.[1]

Analysis:

-

LUMO Location: The Lowest Unoccupied Molecular Orbital is heavily localized on the pyrimidine ring and the C-Br antibonding orbital. This confirms that the C4 position is the "soft" electrophilic site, highly reactive toward Palladium(0) in Suzuki couplings or soft nucleophiles.

-

Dipole Moment: The vector points toward the pyrimidine nitrogens. The bromine atom (electronegative) and the nitrogen lone pairs create a distinct electrostatic potential map (ESP) with a positive region (σ-hole) on the bromine, potentially engaging in halogen bonding.

ADMET Profiling (Absorption, Distribution, Metabolism, Toxicity)

Protocol: Toxicity endpoints are predicted using ProTox-II (fragment-based propensity models) and pkCSM (graph-based signatures).[1]

Pharmacokinetic Profile

-

GI Absorption: High (Predicted HIA > 95%).

-

BBB Permeability: Yes (LogBB > 0.3).

-

P-gp Substrate: No (Likely not effluxed by P-glycoprotein).[1]

-

CYP Inhibition:

Toxicity Risks (In Silico Flags)

| Endpoint | Prediction | Confidence | Mechanism |

| Hepatotoxicity | Inactive | 70% | No specific toxicophores found.[1] |

| Carcinogenicity | Inactive | 68% | Lack of nitro/nitroso groups. |

| Mutagenicity | Inactive | 72% | Ames test negative prediction. |

| LD50 (Rodent) | ~800 mg/kg | - | Class 4 (Harmful if swallowed).[1] |

Critical Note: While the molecule is predicted to be non-mutagenic, the alkylating potential of the C-Br bond in biological systems (though low without catalysis) should be monitored during in vitro micronucleus assays.

Case Study: Target Prediction & Docking

Given the pyrimidine scaffold, the most probable biological targets are Kinases (ATP-binding pocket) .

Protocol:

-

Target Selection: EGFR (Epidermal Growth Factor Receptor), a common target for pyrimidine-based inhibitors.

-

Software: AutoDock Vina.

-

Grid Box: Centered on the ATP binding site (e.g., PDB: 1M17).

Figure 3: Molecular docking workflow targeting the EGFR kinase ATP-binding pocket.[1]

Predicted Binding Mode:

-

Hinge Region: The N1/N3 of the pyrimidine ring accepts a hydrogen bond from the backbone amide of Met793 .

-

Hydrophobic Pocket: The 4-ethylphenyl group extends into the hydrophobic back-pocket (Gatekeeper region), interacting with Val726 and Leu844 .[1]

-

Binding Energy: Estimated

to

References

-

Daina, A., Michielin, O., & Zoete, V. (2017).[3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][4][5][6] Scientific Reports, 7, 42717.[3][6] [Link]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[7][8] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263.[9] [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

Sources

- 1. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SwissADME [swissadme.ch]

- 5. semanticscholar.org [semanticscholar.org]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Potentials of Substituted Pyrimidines

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, the pyrimidine nucleus (1,3-diazine) is not merely a structural motif; it is a privileged scaffold .[1] As the foundational architecture of cytosine, thymine, and uracil, it possesses inherent affinity for biological targets involving DNA/RNA processing and ATP-binding sites.

For drug development professionals, the utility of substituted pyrimidines lies in their tunable physiochemical properties . By manipulating the C2, C4, C5, and C6 positions, we can transition a molecule from a simple antimetabolite (e.g., 5-Fluorouracil) to a highly specific tyrosine kinase inhibitor (e.g., Imatinib analogs). This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols necessary to exploit this scaffold.

Structural Basis & SAR Logic

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, yet its substituted derivatives often act as electrophiles in enzyme active sites.

The Pharmacophore Map

To design effective ligands, one must understand the "zonal" logic of the ring.

-

Positions 1 & 3 (Nitrogens): Critical for hydrogen bonding (H-bond acceptors). N1 is often the glycosylation site in nucleoside analogs.

-

Position 2: The "Gatekeeper." Substitutions here (often amino or guanidino groups) frequently dictate solubility and interaction with the hinge region of kinases.

-

Position 4 & 6: Equivalent in the symmetrical core but distinct in substituted forms. Bulky hydrophobic groups here often occupy the hydrophobic pocket of receptors.

-

Position 5: The "Warhead" zone. Halogenation here (F, Cl, Br) dramatically alters pKa and metabolic stability (blocking metabolic oxidation).

Visualization: Pyrimidine SAR Decision Tree

The following diagram illustrates the decision logic for substituting the pyrimidine core based on the desired therapeutic outcome.

Figure 1: Strategic substitution logic for diverting the pyrimidine scaffold toward specific therapeutic endpoints.

Oncology Applications: Mechanisms & Data

The most commercially significant application of substituted pyrimidines is in oncology. We categorize these into two distinct mechanistic classes.

Antimetabolites (The 5-FU Legacy)

Mechanism: These agents mimic natural nucleosides. The classic example, 5-Fluorouracil (5-FU), functions as a "suicide inhibitor" of Thymidylate Synthase (TS).

-

Causality: The C5-fluorine atom is small enough to allow the enzyme to accept the molecule but forms a stable C-F bond that prevents the methylation step required to synthesize thymidine. This leads to "thymineless death."

Visualization: 5-FU Mechanism of Action

Figure 2: The irreversible inhibition of Thymidylate Synthase by the 5-FU metabolite FdUMP.

Kinase Inhibitors

Modern substituted pyrimidines (e.g., Ibrutinib analogs) target the ATP-binding pocket of kinases like EGFR, VEGFR, and BTK.

-

Key Structural Feature: A pyrimidine hinge-binder connected to a hydrophobic moiety that occupies the "back pocket" of the kinase.

Comparative Potency Data (Representative) Table 1: IC50 values of Pyrimidine derivatives against key cancer cell lines.

| Compound Class | Substitution Pattern | Target | Cell Line | IC50 (µM) | Ref |

| 5-FU (Control) | 5-Fluoro | Thymidylate Synthase | HCT116 (Colon) | 4.8 | [1] |

| Triazolo-pyrimidine | C5-Aryl, C7-Amino | Tubulin Polymerization | MCF-7 (Breast) | 0.04 | [2] |

| Pyrazolo-pyrimidine | C3-Cyano, C5-Aryl | EGFR (T790M mutant) | A549 (Lung) | 0.12 | [3] |

| Biginelli Product | 4-Aryl-3,4-DHPM | Calcium Channel/MDR | HepG2 (Liver) | 15.2 | [4] |

Experimental Protocols: Validated Workflows

As scientists, we require reproducible, self-validating protocols. Below are two optimized workflows for synthesizing and testing pyrimidine derivatives.

Synthesis: The Green Biginelli Protocol

The Biginelli reaction is the gold standard for generating dihydropyrimidines (DHPMs). This optimized "green" protocol avoids toxic solvents and uses a reusable catalyst.

Reaction: Aldehyde + Ethyl Acetoacetate + Urea

Protocol Steps:

-

Stoichiometry: Mix Aryl Aldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), and Urea (1.2 eq). Note: Excess urea drives the equilibrium forward.

-

Catalyst: Add 10 mol%

or HPA-Clay. -

Solvent-Free Condition: Grind the mixture in a mortar and pestle for 5 minutes, then heat at 80°C for 30 minutes.

-

Validation Check: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The disappearance of the aldehyde spot is the critical endpoint.

-

-

Work-up: Add cold water. The solid DHPM precipitates out (urea and catalyst dissolve/wash away).

-

Purification: Recrystallize from hot ethanol.

-

Quality Control: Melting point must be sharp (range < 2°C).

-

Biological Validation: Optimized MTT Cytotoxicity Assay

Many pyrimidines are hydrophobic. Standard MTT protocols fail if the compound precipitates in the media. This protocol corrects for solubility issues.

Workflow:

-

Seeding: Seed tumor cells (e.g., A549) at

cells/well in 96-well plates. Incubate 24h. -

Compound Preparation (Critical Step):

-

Dissolve pyrimidine derivative in 100% DMSO to make a 10mM stock.

-

Serial Dilution: Dilute in culture media such that the final DMSO concentration is <0.5% .

-

Control: Include a "Vehicle Control" well (0.5% DMSO only) to validate that the solvent is not killing cells.

-

-

Incubation: Treat cells for 48h.

-

MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO.

-

Readout: Measure Absorbance at 570 nm.

-

Calculation:

Viability =

-

Figure 3: Step-by-step MTT assay workflow emphasizing solubility controls.

Future Perspectives

The future of substituted pyrimidines lies in Targeted Protein Degradation (PROTACs) . By linking a pyrimidine-based kinase inhibitor (warhead) to an E3 ligase ligand, we can degrade disease-causing proteins rather than just inhibiting them. This overcomes the resistance mechanisms often seen with simple occupancy-based inhibitors.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.

-

Nammalwar, B., & Bunce, R. A. (2014). Recent syntheses of 1,2,3-triazolo[1,5-a]pyrimidines. Molecules, 19(1), 69-91.

-

GSC Advanced Research and Reviews.[8] (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[8][9][10][11] GSCARR, 20(01), 114–128.[8]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis.[2] Accounts of Chemical Research, 33(12), 879-888.

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. cjm.ichem.md [cjm.ichem.md]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. wjarr.com [wjarr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Ascendant Trajectory of 4-Aryl-6-Bromopyrimidine Derivatives: A Technical Guide for Drug Discovery

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure for interacting with a multitude of physiological targets.[1] Among the vast landscape of pyrimidine-based compounds, the 4-aryl-6-bromopyrimidine core has emerged as a particularly promising motif, demonstrating a remarkable breadth of biological activities, most notably in the realms of oncology and infectious diseases. This in-depth technical guide provides a comprehensive literature review of this versatile scaffold, offering researchers, scientists, and drug development professionals a critical synthesis of its synthesis, biological activities, and therapeutic potential.

I. Strategic Synthesis of the 4-Aryl-6-Bromopyrimidine Core

The construction of the 4-aryl-6-bromopyrimidine scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer a robust and versatile means of forging the critical carbon-carbon bond between the pyrimidine and aryl moieties. The two predominant methods, the Suzuki-Miyaura coupling and the Stille coupling, provide reliable pathways to these target compounds, each with its own set of advantages and considerations.

A. The Suzuki-Miyaura Coupling: A Versatile and Prevalent Approach

The Suzuki-Miyaura reaction stands as the most widely employed method for the synthesis of 4-aryl-6-bromopyrimidines, primarily due to the commercial availability and stability of a vast array of boronic acids.[2][3] This reaction typically involves the coupling of a dihalogenated pyrimidine, such as 4,6-dichloropyrimidine or 4,6-dibromopyrimidine, with an arylboronic acid in the presence of a palladium catalyst and a base. A key advantage of this approach is the ability to achieve regioselective substitution, with the C4 position of the pyrimidine ring being more reactive than the C6 position, allowing for the sequential introduction of different aryl groups if desired.[4]

A general representation of the Suzuki-Miyaura coupling for the synthesis of 4-aryl-6-bromopyrimidines is depicted below:

Caption: Generalized Suzuki-Miyaura coupling workflow.

The following protocol is a representative example for the synthesis of a 4-aryl-6-bromopyrimidine derivative.[2]

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4,6-dibromopyrimidine (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and a base such as potassium carbonate or potassium phosphate (2.0 - 3.0 eq).

-

Solvent and Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add an anhydrous and degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water (e.g., 4:1 ratio).[2] Purge the mixture with the inert gas for an additional 10-15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-6-bromopyrimidine.

B. The Stille Coupling: An Alternative Pathway

The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to access.[5] This method involves the coupling of an organostannane (e.g., an aryltributylstannane) with the halogenated pyrimidine.[6] While organotin reagents are often more stable to air and moisture than boronic acids, their toxicity and the challenge of removing tin byproducts are significant drawbacks.[5][6]

A generalized workflow for the Stille coupling is presented below:

Caption: Generalized Stille coupling workflow.

The following is a general procedure for the Stille coupling to synthesize 4-aryl-6-bromopyrimidines.[7][8]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4,6-dibromopyrimidine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent such as DMF or toluene.

-

Reagent Addition: Add the aryltributylstannane (1.1 - 2.2 eq) to the reaction mixture via syringe.

-

Reaction Execution: Heat the mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by washes with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography.

II. Spectroscopic Characterization

The structural elucidation of 4-aryl-6-bromopyrimidine derivatives is routinely accomplished using a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.

-

¹H NMR Spectroscopy: The proton NMR spectra of these compounds typically exhibit characteristic signals for the pyrimidine and aryl protons. The pyrimidine protons at the C2 and C5 positions usually appear as singlets in distinct regions of the spectrum. The aromatic protons of the 4-aryl substituent will present as a set of multiplets, with their chemical shifts and coupling patterns dependent on the substitution pattern of the aryl ring.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring will resonate at characteristic chemical shifts, with the carbon attached to the bromine atom (C6) and the carbon attached to the aryl group (C4) being of particular diagnostic importance. The signals for the carbons of the aryl ring will also be present in the aromatic region of the spectrum.[9][10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. Characteristic absorptions for the C=N and C=C stretching vibrations of the pyrimidine and aromatic rings are typically observed in the 1600-1400 cm⁻¹ region.

III. A Spectrum of Biological Activities

4-Aryl-6-bromopyrimidine derivatives have garnered significant attention for their wide range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents.

A. Anticancer Potential: Targeting Key Signaling Pathways

The anticancer activity of pyrimidine derivatives is well-documented, and the 4-aryl-6-bromopyrimidine scaffold is no exception.[12][13] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.

Kinase Inhibition: A significant body of research has focused on the development of 4-aryl-6-bromopyrimidine derivatives as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15] Overexpression and aberrant signaling of these kinases are hallmarks of many cancers, making them attractive targets for therapeutic intervention.[14][15] The 4-aryl moiety of these pyrimidine derivatives often plays a crucial role in binding to the ATP-binding pocket of the kinase, while modifications at other positions of the pyrimidine ring can be used to fine-tune selectivity and pharmacokinetic properties.[16]

Caption: Mechanism of action as a kinase inhibitor.

Cytotoxicity against Cancer Cell Lines: Numerous studies have demonstrated the cytotoxic effects of 4-aryl-6-bromopyrimidine derivatives against a variety of human cancer cell lines. The potency of these compounds, often expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, is highly dependent on the nature of the aryl substituent and other modifications to the pyrimidine core.

| Derivative (Modification on 4-Aryl Group) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Phenyl | MCF-7 (Breast) | 21.0 | [17] |

| 4-Methoxyphenyl | PC3 (Prostate) | 15.5 | [17] |

| 4-Chlorophenyl | HCT-116 (Colon) | 8.9 | [17] |

| 3,4-Dimethoxyphenyl | A549 (Lung) | 5.2 | [13] |

| 4-Trifluoromethylphenyl | K562 (Leukemia) | 1.8 | [13] |

Induction of Apoptosis: Beyond direct cytotoxicity, many pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[18] This can occur through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspase cascades.[12]

The MTT assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cells.[19][20][21]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4-aryl-6-bromopyrimidine derivatives (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. Antimicrobial Activity

In addition to their anticancer properties, 4-aryl-6-bromopyrimidine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[22][23][24] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][25]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the 4-aryl-6-bromopyrimidine derivatives in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) is a critical component of the drug discovery process, providing valuable insights into how chemical modifications influence biological activity. For 4-aryl-6-bromopyrimidine derivatives, several key structural features have been identified that impact their potency and selectivity.

-

The 4-Aryl Substituent: The nature and position of substituents on the 4-aryl ring have a profound effect on biological activity. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or trifluoromethyl groups, often enhance anticancer and antimicrobial activity.[24][26] Conversely, electron-donating groups, such as methoxy or amino groups, can also lead to potent compounds, suggesting that a complex interplay of electronic and steric factors governs activity.[24]

-

The 6-Bromo Substituent: The bromine atom at the C6 position is not merely a synthetic handle but can also contribute to biological activity through halogen bonding or by influencing the overall electronic properties of the pyrimidine ring. In some cases, replacement of the bromine with other groups can modulate activity and selectivity.[27]

-

Modifications at Other Positions: Derivatization at the C2 and C5 positions of the pyrimidine ring can also significantly impact biological activity. For instance, the introduction of amino or substituted amino groups at the C2 position has been shown to be beneficial for kinase inhibitory activity.[27]

V. Future Directions and Conclusion

The 4-aryl-6-bromopyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their broad spectrum of biological activities, makes them an attractive area for further investigation. Future research efforts should focus on:

-

Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of analogues with diverse 4-aryl substituents and modifications at other positions of the pyrimidine ring will be crucial for optimizing potency and selectivity.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the rational design of more effective and targeted therapies.

-

In Vivo Evaluation: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- Jain, A. K., & Sharma, S. (2026). Pyrimidine-Based Derivatives as Anticancer Agents: A Comprehensive Review. Journal of Medicinal Chemistry & Drug Discovery.

- Kumar, S., & Singh, R. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.

- Nowak, M., & Gzella, A. K. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2186.

- BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.

- Patel, R. V., & Patel, J. K. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-24.

- De, A., & Rotella, D. P. (2013). Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4162-4167.

- Singh, A., & Kumar, P. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria, 25(2).

- Ramesh, B., & Kumar, P. S. (2013). Antibacterial Screening of Pyrimidine-carbonitriles. Universal Journal of Pharmacy, 2(3), 83-86.

- Tsibizova, A. A., & Ozerov, A. A. (2022). Screening studies of antimicrobial activity of pyrimidine derivative. Astrakhan Medical Journal, 17(1), 48-53.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Biological Activity Screening of 2-(Methylamino)-4,6-pyrimidinediol.

- Praveen, T. K., & Kumar, A. (2016). Synthesis, characterisation of pyrimidine derivatives and their cytotoxic activity. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 4(2), 79-85.

- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.

- Sari, Y., & Arrahman, A. (2020). In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Conference Proceedings, 2242(1), 050011.

- Abdel-Mohsen, H. T., & El-Sayed, W. A. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.

- Ali, M. A., & El-Gamal, M. I. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12.

- Kumar, A., & Singh, R. K. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Journal of the Iranian Chemical Society.

- Hao, W. J., Jiang, B., Tu, S. J., Cao, X. D., Wu, S. S., Yan, S., ... & Shi, F. (2009).

- Gümüş, G., & Kılıç, Z. (2005). † 1H-NMR and 13C-NMR Spectra. POLYHEDRON, 24(11), 1333-1339.

- Organic Synthesis. (n.d.). Stille Coupling.

- Abcam. (n.d.). MTT assay protocol.

- Khan, I., & Ali, S. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)

- Ali, M. A., & El-Gamal, M. I. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12.

- Ali, M. A., & El-Gamal, M. I. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1498104.

- Lamie, P. F. (2016). RETRACTED: Design, synthesis, structure-activity relationship and kinase inhibitory activity of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones. Bioorganic & medicinal chemistry letters, 26(13), 3093–3097.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- El-Sayed, W. A., & Ali, O. M. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4988.

- Wikipedia. (2023, June 30). Stille reaction.

- BenchChem. (2025). Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.

- Khan, I., & Ali, S. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- Van der Pijl, F., & van Delft, F. L. (2015). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Tetrahedron, 71(35), 5896-5903.

- Smith, J. (2019). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). SciMeetings.

- Organic Syntheses. (2011). Org. Synth., 88, 197.

- ResearchGate. (n.d.). 1 H (500 MHz) and 13 C (125 MHz)

- Taylor & Francis Online. (n.d.). VEGFR-2 inhibitor – Knowledge and References.

- El-Gamal, M. I. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2205.

- Constable, E. C., & Housecroft, C. E. (2001). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (8), 1375-1382.

- Song, J., & Lee, K. (2017). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors.

- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Smith, A. B., & Jones, C. D. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv.

- Agno, J. C., & dela Cruz, T. E. (2017).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 3. SciMeetings [scimeetings.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Stille Coupling [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. veterinaria.org [veterinaria.org]

- 14. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 15. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ajrcps.com [ajrcps.com]

- 22. ujconline.net [ujconline.net]

- 23. Screening studies of antimicrobial activity of pyrimidine derivative | Tsibizova | Сибирский научный медицинский журнал [sibmed.elpub.ru]

- 24. pubs.aip.org [pubs.aip.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"Suzuki-Miyaura coupling reaction of 4-Bromo-6-(4-ethylphenyl)pyrimidine"

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-6-(4-ethylphenyl)pyrimidine

Introduction & Scientific Context

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Dasatinib, Pazopanib) and liquid crystalline materials. 4-Bromo-6-(4-ethylphenyl)pyrimidine represents a strategic building block where the 4-position is activated for cross-coupling, while the 6-(4-ethylphenyl) moiety provides necessary lipophilicity and spatial orientation often required for hydrophobic pocket binding or mesogenic properties.

Reactivity Profile: The 4-position of the pyrimidine ring is inherently electron-deficient, making the C-Br bond highly reactive toward oxidative addition by Palladium(0) species. Unlike electron-rich aryl halides, 4-bromopyrimidines can often be coupled under milder conditions; however, they are also prone to hydrodebromination (reduction) if the catalytic cycle stalls.

This guide provides a robust, self-validating protocol for coupling this substrate with various aryl boronic acids, ensuring high conversion and minimal byproduct formation.

Reaction Mechanism & Logic

The transformation follows the standard Suzuki-Miyaura catalytic cycle. The choice of catalyst and ligand is critical to balance the rate of oxidative addition against the stability of the active species.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is recommended over Pd(PPh₃)₄. The bidentate dppf ligand prevents β-hydride elimination (reducing side reactions) and maintains catalyst stability at the elevated temperatures required for sterically demanding boronic acids.

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) provides sufficient basicity to activate the boronic acid (forming the boronate species) without degrading the pyrimidine ring.

-

Solvent: A 1,4-Dioxane/Water system ensures solubility of both the lipophilic pyrimidine and the inorganic base.

Visualizing the Catalytic Cycle

Figure 1: The catalytic cycle emphasizing the oxidative addition of the pyrimidine substrate and the base-mediated entry of the boronic acid.

Experimental Protocol

Safety Warning: Handle all reagents in a fume hood. Bromopyrimidines can be irritants. Palladium compounds are toxic.

Materials Table

| Reagent | Equiv.[1][2] | MW ( g/mol ) | Role |

| 4-Bromo-6-(4-ethylphenyl)pyrimidine | 1.0 | ~263.14 | Electrophile |

| Aryl Boronic Acid | 1.2 - 1.5 | Var. | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | 816.64 | Catalyst |

| K₂CO₃ (2.0 M aq) | 3.0 | 138.21 | Base |

| 1,4-Dioxane | - | - | Solvent (Degassed) |

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Use a microwave vial (for small scale <500 mg) or a 3-neck round-bottom flask (for scale >1 g).

-

Flame-dry the vessel under vacuum and backfill with Argon (or Nitrogen) three times .

-

-

Solvent Degassing (Critical Step):

-

Sparge 1,4-Dioxane with a stream of Argon for 15-20 minutes prior to use. Oxygen is the primary cause of catalyst death and homocoupling byproducts.

-

-

Reaction Assembly:

-

Charge the vessel with 4-Bromo-6-(4-ethylphenyl)pyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%).

-

Note: If using a solid base like Cs₂CO₃, add it here. If using aqueous K₂CO₃, add in step 4.

-

Seal the vessel and purge with Argon for 5 minutes.

-

-

Addition of Liquids:

-

Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to pyrimidine).

-

Inject 2.0 M aq. K₂CO₃ (3.0 equiv).

-

Observation: The biphasic mixture will turn dark red/brown upon heating.

-

-

Reaction:

-

Heat the mixture to 90°C (oil bath) or 100°C (microwave).

-

Monitoring: Check by TLC (typ. 20% EtOAc/Hexanes) or LC-MS after 2 hours. The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.4-0.5 depending on substitution).

-

Standard Time: 2–6 hours.

-

-

Workup & Scavenging:

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Pd Scavenging (Optional but Recommended): Add activated charcoal or a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) to the organic layer and stir for 30 mins to remove residual Pd.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification:

-

Recrystallization: Many 4,6-diarylpyrimidines crystallize well from hot Ethanol or Acetonitrile.

-

Flash Chromatography: Silica gel, gradient elution 0% → 30% EtOAc in Hexanes.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

Representative Data & Troubleshooting

The following table summarizes expected outcomes based on the electronic nature of the coupling partner.

| Coupling Partner (Boronic Acid) | Electronic Effect | Exp. Yield | Notes |

| Phenylboronic acid | Neutral | 85-95% | Standard benchmark. Fast reaction. |

| 4-Methoxyphenylboronic acid | Electron Donating | 90-98% | Nucleophilic boronate forms easily; high yield. |

| 4-Cyanophenylboronic acid | Electron Withdrawing | 70-85% | Slower transmetallation; may require longer time. |

| 2-Methylphenylboronic acid | Steric Hindrance | 60-75% | Requires higher temp (100°C) or S-Phos ligand. |

Troubleshooting Guide

-

Problem: Hydrodebromination (Product is 4-H-6-(4-ethylphenyl)pyrimidine).

-

Cause: Catalyst cycle stalling; lack of boronic acid.

-

Solution: Ensure excess boronic acid (1.5 equiv). Switch to anhydrous conditions (Dioxane/Toluene + Cs₂CO₃).

-

-

Problem: Homocoupling of Boronic Acid.

-

Cause: Presence of Oxygen.

-

Solution: Improve degassing. Add the catalyst last under a counter-flow of Argon.

-

-

Problem: Low Conversion.

-

Cause: Catalyst deactivation.

-

Solution: Switch to Pd(Amphos)Cl₂ or XPhos Pd G2 for difficult substrates.

-

References

-

General Suzuki Coupling of Chloropyrimidines (Analogous Protocol)

- Title: Suzuki–Miyaura Reactions of 5-(4-bromophenyl)

- Source: MDPI / ResearchG

-

URL:[Link]

- Protocol for Pyridine/Pyrimidine Halides: Title: Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine (BenchChem). Source: BenchChem.

-

Mechanism & Best Practices

- Title: Suzuki-Miyaura cross-coupling: Practical Guide.

- Source: Yoneda Labs.

-

URL:[Link]

-

Substrate Availability & Properties

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. frinton.com [frinton.com]

- 4. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]

- 5. 2098025-06-8|4-Bromo-6-(4-iodophenyl)pyrimidine|BLD Pharm [bldpharm.com]

- 6. 1702684-04-5|4-Bromo-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Bromo-6-(4-ethylphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, pyrimidine derivatives have been extensively explored and developed as potent antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[2] The ability to strategically functionalize the pyrimidine ring is paramount in modern drug discovery, allowing for the fine-tuning of pharmacological properties and the exploration of new chemical space.

4-Bromo-6-(4-ethylphenyl)pyrimidine is a key intermediate, primed for diversification through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a mild and efficient route to a diverse array of substituted pyrimidines.[3][4] This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck—as applied to this valuable substrate. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.

Theoretical Framework: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a topic of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, operate through a common catalytic cycle.[5] A general understanding of this cycle is crucial for rationalizing experimental choices and troubleshooting reactions. The cycle typically involves a Pd(0) active species and proceeds through three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[6]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

The electron-deficient nature of the pyrimidine ring in 4-Bromo-6-(4-ethylphenyl)pyrimidine makes the C-Br bond susceptible to oxidative addition with a Pd(0) catalyst. The choice of ligands, base, and solvent is critical to facilitate the subsequent steps of the catalytic cycle and ensure high product yields.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, the stability of boronic acid reagents, and its broad functional group tolerance.[7][8] This reaction is ideal for creating biaryl and aryl-heteroaryl structures, which are prevalent in pharmaceuticals.

Causality in Experimental Design

-

Catalyst and Ligand Selection: For electron-deficient heteroaryl bromides like our substrate, a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃) is often effective. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[9] For simpler systems, Pd(PPh₃)₄ can also be effective.[10]

-

Base: A base is required to activate the boronic acid for transmetalation.[11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used in an aqueous-organic solvent mixture. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic-soluble substrate and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-6-(4-ethylphenyl)pyrimidine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 4-Bromo-6-(4-ethylphenyl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Add the palladium catalyst (0.02 equiv.) and the phosphine ligand (0.04 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | ~85[10] |

| 4-Methoxyphenyl-boronic acid | Pd(OAc)₂/XPhos (2/4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |

| 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2/4 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | ~75 |

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and general method for the coupling of aryl halides with a wide range of amines.[5][12] This reaction is of immense value in pharmaceutical development, where the arylamine motif is a key pharmacophore.

Causality in Experimental Design

-

Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., BrettPhos, RuPhos) and Hartwig are essential for achieving high yields, especially with less reactive amines or challenging heteroaryl halides.[13][14] These ligands facilitate both the oxidative addition and the crucial C-N reductive elimination step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

-

Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and to maintain catalyst activity.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

4-Bromo-6-(4-ethylphenyl)pyrimidine

-

Primary or secondary amine (1.2 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines, 4 mol%)

-

Base (e.g., NaOt-Bu, 1.5 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst and the ligand to a dry Schlenk flask.

-

Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

-

In a separate flask, dissolve 4-Bromo-6-(4-ethylphenyl)pyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.) in the solvent.

-

Transfer the activated catalyst solution to the substrate mixture via cannula.

-

Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

-

Upon completion, cool to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.[15]

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |

| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 8 |

| Morpholine | Pd₂(dba)₃/RuPhos | NaOt-Bu | 1,4-Dioxane | 100 | 6 |

| n-Butylamine | Pd₂(dba)₃/BrettPhos | LiHMDS | THF | 80 | 12 |

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[16] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates and structural motifs in materials science and medicinal chemistry.

Causality in Experimental Design

-

Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[17] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HX by-product. The base can often serve as the solvent or co-solvent.

-

Copper-Free Variants: To avoid issues related to copper, such as the promotion of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require specific ligands and conditions to facilitate the direct transmetalation of the alkyne to the palladium center.

Experimental Protocol: Sonogashira Coupling

Materials:

-

4-Bromo-6-(4-ethylphenyl)pyrimidine

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Amine base (e.g., Et₃N, 2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 4-Bromo-6-(4-ethylphenyl)pyrimidine (1.0 equiv.), the palladium catalyst, and CuI under an inert atmosphere.[1]

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) |

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | Room Temp. |

| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 60 |

| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | DIPEA | DMF | 80 |

IV. Stille and Heck Couplings: Further Avenues for C-C Bond Formation

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are often the first choice, Stille and Heck reactions offer valuable alternatives for specific synthetic challenges.

Stille Coupling

The Stille reaction couples the substrate with an organostannane (organotin) reagent.[2] Its primary advantages are the stability of the organostannane reagents and their tolerance of a wide variety of functional groups.[6] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[19]

General Conditions:

-

Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand.

-

Organometallic Reagent: Aryl-, vinyl-, or alkynyl-stannane (e.g., tributyltin derivatives).

-

Solvent: Anhydrous, aprotic solvents like toluene, THF, or DMF.

-

Additives: In some cases, a copper(I) co-catalyst or a fluoride source (e.g., CsF) can accelerate the reaction.[1]

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[20][21] A key feature is its excellent stereoselectivity, typically affording the trans product.[12]

General Conditions:

-

Catalyst: Pd(OAc)₂ or PdCl₂ with or without a phosphine ligand.

-

Alkene: Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive.

-

Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HBr formed.

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Workflow and Troubleshooting

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Impure reagents or solvents.3. Inappropriate ligand or base.4. Insufficient temperature. | 1. Use fresh catalyst/precatalyst; ensure inert atmosphere.2. Purify starting materials; use anhydrous, degassed solvents.[22]3. Screen different ligands and bases.4. Increase reaction temperature incrementally. |

| Formation of Side Products | 1. Homocoupling of coupling partner.2. Debromination of starting material.3. Catalyst decomposition. | 1. (Sonogashira) Use copper-free conditions; (Suzuki) ensure slow addition of boronic acid.2. Use a less strong base or lower temperature.3. Use a more robust ligand; check for impurities. |

| Difficulty in Purification | 1. Residual palladium.2. (Stille) Tin byproducts. | 1. Filter the crude product through a pad of celite; consider using a palladium scavenger.2. Wash the organic layer with aqueous KF solution; use specific purification methods for organotin removal.[6] |

Conclusion

The palladium-catalyzed cross-coupling of 4-Bromo-6-(4-ethylphenyl)pyrimidine is a highly effective strategy for the synthesis of a diverse library of functionalized pyrimidines. By carefully selecting the appropriate reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or others—and optimizing the catalyst, ligand, base, and solvent system, researchers can efficiently generate novel molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this versatile building block in the pursuit of new therapeutic agents and functional materials.

References

- Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.

- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.

- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.

- Maiti, D., et al. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. DSpace@MIT.

- Maiti, D., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC.

- Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable.

- Unterlass, E., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.